1-Bromo-3-fluoro-2-methyl-5-(trifluoromethyl)benzene
Description
1-Bromo-3-fluoro-2-methyl-5-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by a bromine atom at position 1, a fluorine atom at position 3, a methyl group at position 2, and a trifluoromethyl (-CF₃) group at position 5 on the benzene ring. This substitution pattern confers unique physicochemical properties, including high electronegativity and steric bulk, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.
The molecular formula is deduced as C₈H₅BrF₄, with a calculated molecular weight of 257.03 g/mol (based on atomic masses: C:12.01, H:1.01, Br:79.90, F:19.00).
Properties
Molecular Formula |
C8H5BrF4 |
|---|---|
Molecular Weight |
257.02 g/mol |
IUPAC Name |
1-bromo-3-fluoro-2-methyl-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5BrF4/c1-4-6(9)2-5(3-7(4)10)8(11,12)13/h2-3H,1H3 |
InChI Key |
ARKFSJVNDJOKLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Fluorotrifluoromethylbenzene Derivatives
A common approach is the bromination of 3-fluoro-5-(trifluoromethyl)toluene or related benzene derivatives under controlled conditions to introduce bromine at the 1-position (ortho to methyl and meta to fluorine).
- Reagents and Conditions: Bromine or N-bromosuccinimide (NBS) in the presence of Lewis acids such as FeBr3 or under radical conditions.
- Temperature: Typically 10–100 °C for 12–24 hours to ensure regioselectivity.
- Outcome: High-purity 1-bromo-3-fluoro-2-methyl-5-(trifluoromethyl)benzene with minimal formation of isomeric bromofluorobenzenes.
Organometallic Intermediate Route via Grignard Reagents
This method involves the formation of a Grignard reagent from a bromofluorotrifluoromethylbenzene precursor, followed by quenching with electrophiles to install the methyl group or other substituents.
- Step A: Preparation of 3-fluoro-5-(trifluoromethyl)phenylmagnesium bromide by reacting 3-bromo-5-fluorobenzotrifluoride with magnesium turnings in tetrahydrofuran (THF) at ~45 °C.
- Step B: Reaction of the Grignard reagent with methyl electrophiles or trimethyl borate to introduce the methyl group or boronic acid intermediates.
- Work-up: Acidic quenching with aqueous HCl, extraction with ethyl acetate, drying, and purification by chromatography.
- Yield: Moderate to good yields (e.g., 44–57%) depending on the electrophile and reaction conditions.
Lithium-Halogen Exchange Followed by Electrophilic Quenching
An alternative approach uses n-butyllithium (n-BuLi) to perform lithium-halogen exchange on 1-bromo-3-fluoro-5-(trifluoromethyl)benzene at low temperatures (-78 °C), followed by reaction with methyl electrophiles.
- Procedure:
- Cool a solution of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene in anhydrous ether to -78 °C.
- Add n-BuLi dropwise to generate the aryllithium intermediate.
- Add methyl electrophile (e.g., methyl iodide or trimethyl borate) to introduce the methyl group.
- Quench with water or acid, extract, and purify.
- Advantages: High regioselectivity and control over substitution pattern.
- Yield: Variable, often moderate depending on electrophile and quenching conditions.
Reaction Conditions and Optimization
Research Findings and Analytical Data
- Purity and Isomer Control: The direct bromination method yields 1-bromo-3-fluorobenzene derivatives with minimal contamination from 1-bromo-2-fluoro or 1-bromo-4-fluoro isomers, which are difficult to separate otherwise.
- NMR Characterization: The synthesized compounds show characteristic aromatic proton shifts consistent with substitution patterns; trifluoromethyl groups exhibit distinct fluorine NMR signals confirming substitution.
- Melting Points and Physical Data: Intermediates such as 3-fluoro-5-trifluoromethylphenylboronic acid have melting points around 167–168 °C, confirming purity and structure.
- Mass Spectrometry: Bromine-containing compounds show isotope patterns typical for bromine (m/z peaks with characteristic isotopic distribution).
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoro-2-methyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 3-fluoro-2-methyl-5-(trifluoromethyl)phenol .
Scientific Research Applications
1-Bromo-3-fluoro-2-methyl-5-(trifluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Bromo-3-fluoro-2-methyl-5-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its combination of bromine, fluorine, methyl, and trifluoromethyl groups. Below is a detailed comparison with analogous halogenated benzene derivatives, emphasizing substituent effects on reactivity, stability, and applications.
Table 1: Structural and Functional Comparison
Key Observations:
Trifluoromethyl (-CF₃) groups enhance thermal stability and lipophilicity, making these compounds resistant to metabolic degradation in pharmaceuticals .
Halogen Effects :
- Bromine vs. Chlorine : Brominated analogs exhibit higher molecular weights and boiling points (e.g., 1-Bromo-3-chloro-5-fluorobenzene, F.W. 209.45 vs. chlorinated analogs) . Bromine’s larger atomic radius also facilitates nucleophilic aromatic substitution.
- Iodine in 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene increases molecular weight significantly (411.90 g/mol) and redox activity .
Functional Group Synergy :
- The nitro group in 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene adds oxidative stability but introduces explosive hazards .
- Fluorine atoms enhance electronegativity, improving solubility in polar aprotic solvents critical for chromatographic applications (e.g., derivatization in HPLC, as seen in ) .
Biological Activity
1-Bromo-3-fluoro-2-methyl-5-(trifluoromethyl)benzene (CAS No. 2167191-11-7) is a fluorinated aromatic compound known for its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C8H5BrF4
- Molecular Weight : 257.02 g/mol
- Structure : The compound features a bromine atom, a fluorine atom, a methyl group, and a trifluoromethyl group attached to a benzene ring, which contributes to its unique reactivity and biological interactions.
The presence of fluorine and trifluoromethyl groups in the structure enhances the compound's lipophilicity and metabolic stability. These modifications often lead to increased binding affinity to various biological targets, including enzymes and receptors. The fluorinated moieties can modulate biological pathways, impacting cellular functions such as proliferation and apoptosis.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, research has shown that fluorinated benzene derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The specific IC50 values for related compounds in inhibiting tubulin polymerization have been reported as follows:
| Compound | IC50 (µM) |
|---|---|
| CA-4 | 1.0 |
| 10h | 0.56 |
| 10g | 1.4 |
| 10j | 1.6 |
These findings suggest that this compound may also exhibit similar anticancer properties due to its structural characteristics .
Enzyme Inhibition
Fluorinated compounds are known to affect various enzymatic activities. For example, the trifluoromethyl group has been linked to enhanced inhibition of enzymes involved in metabolic pathways, such as reverse transcriptase. The introduction of trifluoromethyl groups can lower the pKa of cyclic carbamates through hydrogen bonding interactions with target proteins, thereby increasing their potency .
Case Studies
- Tubulin Polymerization Inhibition : A study evaluated several fluorinated benzenes for their ability to inhibit tubulin polymerization, revealing that compounds with similar substituents to those found in this compound showed significant effects on cell viability and apoptosis induction in leukemia cell lines.
- Cell Cycle Analysis : Flow cytometry analysis demonstrated that treatment with related compounds resulted in increased nuclear condensation and caspase activation, indicating apoptotic activity .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-bromo-3-fluoro-2-methyl-5-(trifluoromethyl)benzene, and how are purity and yield optimized?
- Methodology : The compound can be synthesized via Grignard reagent-mediated coupling. For example, magnesium chips and 1-bromo-3-chloro-5-(trifluoromethyl)benzene in 2-methyltetrahydrofuran generate a Grignard intermediate, which reacts with trifluoroacetyl chloride at -80°C. Post-reaction quenching with dilute HCl and purification via reduced-pressure distillation yields the product (~82% purity). Key steps include inert atmosphere control, temperature gradients (-80°C to 60°C), and GC monitoring of intermediates . Alternative methods involve bromination of pre-fluorinated toluene derivatives using N-bromosuccinimide (NBS) under radical initiation, with purity >95% achieved via recrystallization .
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Methodology : Structural confirmation employs a combination of:
- NMR Spectroscopy : NMR identifies fluorine environments (e.g., CF at δ -62 ppm, aromatic F at δ -110 ppm). NMR resolves methyl protons (δ 2.3 ppm) and aromatic protons (J coupling ~8 Hz for ortho-fluoro groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M] at m/z 242.99 (CHBrF) with isotopic patterns matching bromine (1:1 ratio for /) .
- Elemental Analysis : Carbon, hydrogen, and halogen percentages are cross-checked against theoretical values (e.g., C: 34.65%, Br: 32.90%) .
Q. What safety precautions are critical when handling this compound?
- Methodology : Due to its volatility (bp ~154°C) and corrosive byproducts (e.g., HBr), use fume hoods with negative pressure, PPE (nitrile gloves, face shields), and secondary containment. Quench reactive intermediates (e.g., Grignard reagents) with isopropanol before disposal. Store under nitrogen at -20°C in amber glass to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
